1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, two fluorine atoms, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Piperazine Derivative Formation: The phenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to form the piperazine derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with a suitable propanol derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols or ketones.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chloro-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
Comparison: Compared to similar compounds, 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride may exhibit unique properties due to the presence of the bromine and methoxy groups. These groups can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrF2N2O3.ClH/c1-27-17-4-2-15(3-5-17)25-8-6-24(7-9-25)12-16(26)13-28-20-18(22)10-14(21)11-19(20)23;/h2-5,10-11,16,26H,6-9,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDUSDWOECSPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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